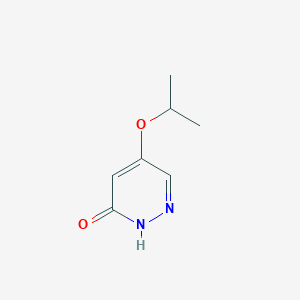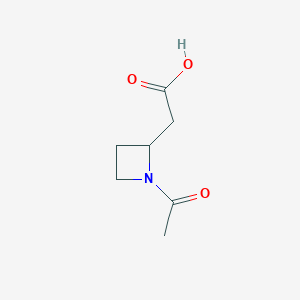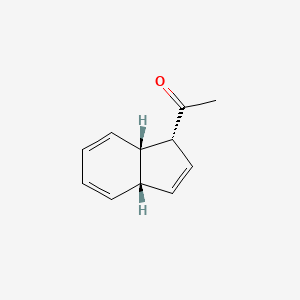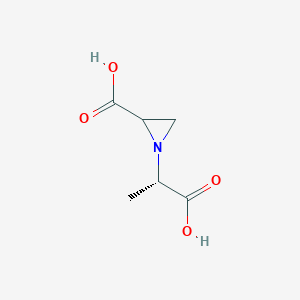
(4AS,8aR)-decahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4AS,8aR)-decahydronaphthalen-2-ol is a chiral organic compound belonging to the class of decahydronaphthalenes. This compound is characterized by its bicyclic structure, which includes a hydroxyl group attached to the second carbon atom. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4AS,8aR)-decahydronaphthalen-2-ol typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-naphthol using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors with supported metal catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions: (4AS,8aR)-decahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form decahydronaphthalene using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.
Major Products:
Oxidation: Decahydronaphthalen-2-one.
Reduction: Decahydronaphthalene.
Substitution: 2-chlorodecahydronaphthalene, 2-bromodecahydronaphthalene.
Scientific Research Applications
(4AS,8aR)-decahydronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of (4AS,8aR)-decahydronaphthalen-2-ol involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking its activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Decahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-naphthol: Contains an aromatic ring, which is more reactive towards electrophilic substitution reactions compared to (4AS,8aR)-decahydronaphthalen-2-ol.
Uniqueness: this compound is unique due to its chiral nature and the presence of a hydroxyl group, which imparts specific reactivity and potential biological activity. Its bicyclic structure also contributes to its distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2/t8-,9+,10?/m0/s1 |
InChI Key |
UPMAOXLCTXPPAG-QIIDTADFSA-N |
Isomeric SMILES |
C1CC[C@@H]2CC(CC[C@@H]2C1)O |
Canonical SMILES |
C1CCC2CC(CCC2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)



![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)



![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)

![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)
